molecular formula C10H14FNO2S B8500696 N-tert-butyl-2-fluoro-benzenesulfonamide

N-tert-butyl-2-fluoro-benzenesulfonamide

Cat. No.: B8500696
M. Wt: 231.29 g/mol
InChI Key: MVYVJJIIBHYOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-fluoro-benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at the 2-position and a tert-butyl group attached to the sulfonamide nitrogen. Sulfonamides are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable reactivity, and bioactivity.

Properties

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29 g/mol

IUPAC Name

N-tert-butyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3

InChI Key

MVYVJJIIBHYOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-tert-butyl-2-fluoro-benzenesulfonamide with structurally related sulfonamides and acetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Yield Melting Point References
N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide C₁₁H₁₅BrFNO₂S 324.21 2-Fluoro, 4-bromomethyl Not specified (supplier synthesis) N/A N/A
N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₇H₂₅FN₂O₂ 308.19 2-Fluorophenyl, propylacetamido Multicomponent reaction (GP II-A) 95% 155–157°C
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide C₁₆H₁₇Cl₂NO₂S 358.28 2,4-Dichloro, N-phenyl Not specified N/A N/A
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide C₁₂H₂₁NO₂S₂ 275.43 Thiophene-2-sulfonamide, 5-isobutyl Not specified N/A N/A
(R)-N-{2-tert-Butyl-2-[(R)-tert-butyl-sulfonamido]ethylidene}-tert-butane-sulfonamide C₁₄H₃₀N₂O₂S₂ 330.51 Bis-sulfonamide, ethylidene linker Single-crystal X-ray validated N/A N/A

Key Comparisons

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (): Dichloro and phenyl substituents increase molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.

Synthetic Efficiency :

  • N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide (): Synthesized via a multicomponent reaction with 95% yield, demonstrating high efficiency. This method contrasts with traditional sulfonamide syntheses (e.g., sulfonyl chloride + amine).

Structural Complexity :

  • The bis-sulfonamide in features a rigid ethylidene linker and multiple tert-butyl groups, which may confer unique conformational stability and steric hindrance, relevant in catalysis or supramolecular chemistry.

Detailed Research Findings

Physicochemical Properties

  • Melting Points : The acetamide analog () exhibits a sharp melting point (155–157°C), suggesting high crystallinity, whereas sulfonamides with bulky substituents (e.g., ) may have lower melting points due to steric disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.